molecular formula C15H18ClN3O2S B8736125 2-Carbamoyloxymethyl-4-(3-chlorophenylthio)-5-isopropyl-1-methylimidazole CAS No. 178979-49-2

2-Carbamoyloxymethyl-4-(3-chlorophenylthio)-5-isopropyl-1-methylimidazole

Cat. No.: B8736125
CAS No.: 178979-49-2
M. Wt: 339.8 g/mol
InChI Key: YYJKSRMNFPDIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyloxymethyl-4-(3-chlorophenylthio)-5-isopropyl-1-methylimidazole is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178979-49-2

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H18ClN3O2S/c1-9(2)13-14(22-11-6-4-5-10(16)7-11)18-12(19(13)3)8-21-15(17)20/h4-7,9H,8H2,1-3H3,(H2,17,20)

InChI Key

YYJKSRMNFPDIAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N1C)COC(=O)N)SC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 5 ml of dry tetrahydrofuran was dissolved 200 mg (0.67 mmol)of [4-(3-chlorophenylthio)-5-isopropyl-1-methyl-1H-imidazol-2-yl]methanol (Compound I-38), and 190 mg (1.0 mmol) of trichloroacetylisocyanate was added to the mixture with cooling at -40° C. After 10 minutes, the mixture was warmed to 0° C., and stirred at the same temperature for 10 minutes To the reaction mixture, ice-water was added, and then, the mixture was neutralized with a saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with water and dried over sodium sulfate. The solvent was concentrated under reduced pressure, and to the residue was added 5 ml of methanol, 0.5 ml of water and 0.5 ml of triethylamine. The mixture was stirred at 50° C. for 30 minutes. To the reaction mixture was added water, extracted with methylene chloride, the extract was washed with water and dried over sodium sulfate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate). The product was recrystallized from ethyl acetate/isopropyl ether to give 180 mg of the target compound (Compound I-59)(yield 79%). mp 145-146° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
190 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.